2-[(4-Chlorophenyl)thio]pyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]pyridin-3-amine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 4-chlorothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)thio]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-[(4-Chlorophenyl)sulfinyl]pyridin-3-amine or 2-[(4-Chlorophenyl)sulfonyl]pyridin-3-amine.
Reduction: Formation of this compound with an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)thio]pyridin-3-amine: Similar structure but with a methyl group instead of a chlorine atom.
2-[(4-Bromophenyl)thio]pyridin-3-amine: Similar structure but with a bromine atom instead of a chlorine atom.
2-[(4-Fluorophenyl)thio]pyridin-3-amine: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
2-[(4-Chlorophenyl)thio]pyridin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the binding affinity to certain proteins or enzymes compared to its analogs with different substituents.
Biological Activity
2-[(4-Chlorophenyl)thio]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound exhibits notable biochemical interactions that influence various cellular processes:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in oxidative stress responses, thereby modulating cellular redox states and impacting metabolic pathways.
- Gene Expression Modulation : this compound can alter the expression of genes linked to inflammatory responses and apoptosis, suggesting its role in regulating cell survival and death.
Cellular Effects
The compound's effects on different cell types reveal its potential therapeutic applications:
- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant activity against various microbial strains, including those responsible for candidiasis. It has been reported to have lower minimum inhibitory concentration (MIC) values compared to standard treatments like fluconazole .
- Anticancer Properties : Research shows that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. This property has been demonstrated in various cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanisms
Understanding the molecular interactions of this compound is crucial for elucidating its biological activity:
- Binding Interactions : The compound binds to active sites of enzymes, leading to conformational changes that affect their catalytic activities. This interaction is critical for its enzyme inhibition properties.
- Impact on Cellular Signaling : By influencing transcription factors and other regulatory proteins, the compound can modulate gene expression related to inflammation and cell cycle regulation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antileishmanial Activity : A study demonstrated that derivatives of this compound showed improved activity against Leishmania species, with some derivatives exhibiting better solubility and stability compared to traditional treatments. This suggests potential for development as a novel antileishmanial agent .
- Antifungal Efficacy : In a comparative study against Candida species, certain derivatives of this compound exhibited MIC values ≤ 25 µg/mL, outperforming fluconazole against resistant strains .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Stability (T1/2) |
---|---|---|---|
This compound | High | Moderate | >40 min |
Fluconazole | Moderate | Low | Variable |
Miltefosine | Low | Moderate | <10 min |
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARWBZQPAPLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.